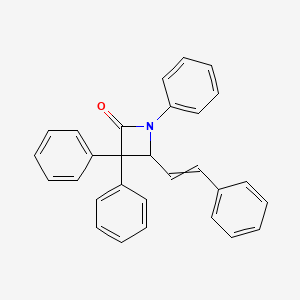
1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one is a compound belonging to the azetidin-2-one family, which is characterized by a four-membered lactam ring
Vorbereitungsmethoden
The synthesis of 1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one typically involves the reaction of appropriate aryl-substituted azetidin-2-ones with specific reagents under controlled conditions. One common method includes the use of concentrated sulfuric acid for rearrangement reactions, or boron trifluoride in toluene as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.
Rearrangement: Acid-catalyzed rearrangement reactions can yield different isomeric forms.
Wissenschaftliche Forschungsanwendungen
1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Its unique properties are explored for use in materials science and the development of new polymers.
Wirkmechanismus
The mechanism of action of 1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one involves its interaction with specific molecular targets. In the context of its antimitotic activity, the compound targets tubulin, a protein essential for cell division. By binding to tubulin, it disrupts the formation of microtubules, thereby inhibiting cell division and exerting its antiproliferative effects .
Vergleich Mit ähnlichen Verbindungen
1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one can be compared to other azetidin-2-one derivatives, such as:
1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Known for its antimitotic properties.
3-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Another compound with similar structural features and biological activities.
4,4-bis(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Exhibits unique intramolecular interactions.
Eigenschaften
CAS-Nummer |
30340-68-2 |
|---|---|
Molekularformel |
C29H23NO |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
1,3,3-triphenyl-4-(2-phenylethenyl)azetidin-2-one |
InChI |
InChI=1S/C29H23NO/c31-28-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)27(22-21-23-13-5-1-6-14-23)30(28)26-19-11-4-12-20-26/h1-22,27H |
InChI-Schlüssel |
YZHBXKWHMKAAPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2C(C(=O)N2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


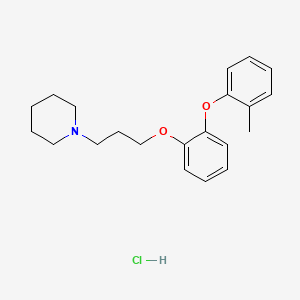
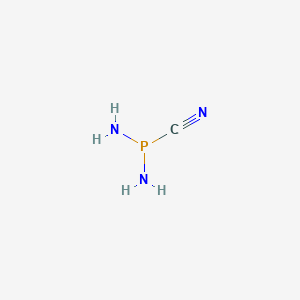

![Benzo[b]thiophene, 2,3-diiodo-](/img/structure/B14690166.png)
![5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one](/img/structure/B14690184.png)
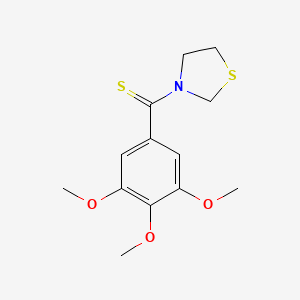
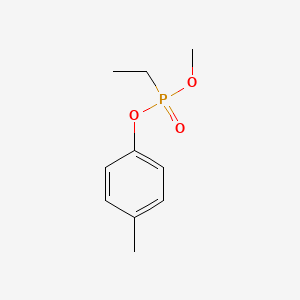
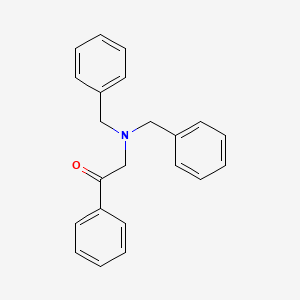
![4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14690204.png)
![N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide](/img/structure/B14690208.png)


![4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol](/img/structure/B14690231.png)

